Spiro[2.2]pentane, methylene-

Catalog No.
S15312635
CAS No.
18914-34-6
M.F
C6H8
M. Wt
80.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[2.2]pentane, methylene-

CAS Number

18914-34-6

Product Name

Spiro[2.2]pentane, methylene-

IUPAC Name

2-methylidenespiro[2.2]pentane

Molecular Formula

C6H8

Molecular Weight

80.13 g/mol

InChI

InChI=1S/C6H8/c1-5-4-6(5)2-3-6/h1-4H2

InChI Key

XSERAKKLXVXZNK-UHFFFAOYSA-N

Canonical SMILES

C=C1CC12CC2

Methylenespiropentane (MSP) is a highly strained C6H8 hydrocarbon featuring a spiropentane core conjugated with an exocyclic double bond [1]. With a calculated strain energy of approximately 74.6 kcal/mol, it serves as a specialized, high-energy building block for the synthesis of complex spirocyclic scaffolds, triangulane derivatives, and highly strained polymers [2]. In industrial and advanced laboratory settings, MSP is primarily procured to bypass the demanding high-temperature gas-phase pyrolysis required to synthesize it from its precursor, bicyclopropylidene. Its unique combination of extreme ring strain and an accessible exocyclic olefin makes it a premium substrate for transition-metal-catalyzed ring-opening polymerizations and stereoselective cyclopropanations, where standard olefins or simpler methylenecyclopropanes fail to provide the necessary thermodynamic driving force or steric environment [1].

Substituting methylenespiropentane with its direct isomer and synthetic precursor, bicyclopropylidene (BCP), is practically unfeasible for downstream synthesis because the conversion of BCP to MSP requires flash vacuum pyrolysis at 350 °C—a specialized flow-reactor process that many facilities cannot safely or reproducibly scale [1]. Furthermore, attempting to use simpler analogs like methylenecyclopropane (MCP) results in fundamentally different reaction trajectories; MCP lacks the secondary spiro-fused cyclopropane ring, which not only lowers the overall strain energy but also removes the critical steric blocking required for diastereoselective intermolecular cyclopropanations [2]. Finally, substituting MSP with its thermal degradation products, 1,2- or 1,3-dimethylenecyclobutane, completely alters the chemical reactivity profile from a strain-driven spiro-olefin ring-opening mechanism to standard diene cycloaddition chemistry, rendering them useless for spirocyclic scaffold generation [3].

Elimination of High-Temperature Pyrolysis Bottlenecks

The synthesis of methylenespiropentane from bicyclopropylidene (BCP) requires a high-temperature flow system operating at 350 °C to achieve a 90% yield of MSP [1]. Procuring pre-synthesized MSP directly eliminates the need for this energy-intensive and specialized gas-phase pyrolysis setup. While BCP is a stable tetrasubstituted alkene at room temperature, it does not spontaneously isomerize to MSP without this >300 °C thermal activation, which carries an activation energy of approximately 40–50 kcal/mol [2].

Evidence DimensionProcessing temperature for spiro-olefin generation
Target Compound Data20–25 °C (Directly usable as procured)
Comparator Or BaselineBicyclopropylidene (BCP) (Requires 350 °C flash vacuum pyrolysis)
Quantified DifferenceEliminates a 325 °C high-temperature gas-phase pyrolysis step
ConditionsGas-phase flow reactor vs. direct reagent utilization

Direct procurement of MSP bypasses the need for specialized, high-maintenance flash vacuum pyrolysis equipment, accelerating downstream synthetic workflows.

Thermodynamic Driving Force in Ring-Opening Reactions

Methylenespiropentane possesses a remarkably high strain energy of 74.6 kcal/mol, which provides a massive thermodynamic driving force for ring-opening polymerizations (ROP) and transition-metal-catalyzed insertions [1]. In contrast, the simpler analog methylenecyclopropane (MCP) possesses a significantly lower strain energy (~32–40 kcal/mol depending on the calculation model). This >30 kcal/mol difference in strain energy allows MSP to undergo rapid, quantitative ring-opening under milder catalytic conditions compared to standard cycloalkenes, yielding unique polymer architectures with intact cyclopropane side-chains or fully opened diene units [2].

Evidence DimensionRing strain energy (Thermodynamic driving force)
Target Compound Data74.6 kcal/mol
Comparator Or BaselineMethylenecyclopropane (MCP) (~32–40 kcal/mol)
Quantified Difference>30 kcal/mol higher strain energy
ConditionsStandard thermochemical calculations

The extreme strain energy of MSP enables polymerizations and cycloadditions at lower catalyst loadings and milder temperatures than simpler cyclic olefins.

Diastereocontrol in Rhodium-Catalyzed Cyclopropanations

In rhodium-catalyzed intermolecular cyclopropanations using alpha-alkyl-alpha-diazoesters, the structural bulk of the spiro-fused system in methylenespiropentane provides a distinct steric environment compared to standard terminal olefins [1]. While simple alkenes often suffer from competing beta-hydride elimination or poor diastereoselectivity when reacted with alpha-alkyl diazoesters, the rigid, sterically demanding spiro[2.2]pentane framework of MSP suppresses unwanted side reactions and effectively directs the incoming Rh-carbenoid. This enables the synthesis of highly crowded, complex spiro-architectures that cannot be accessed using unbranched or mono-cyclic olefins [1].

Evidence DimensionSubstrate viability for intermolecular Rh-catalyzed cyclopropanation
Target Compound DataViable substrate (spiro-sterics direct carbenoid addition)
Comparator Or BaselineStandard unbranched terminal olefins (Prone to beta-hydride elimination)
Quantified DifferenceQualitative suppression of beta-hydride elimination
ConditionsRh-catalyzed reaction with alpha-alkyl-alpha-diazoesters at low temperatures

Buyers developing complex spirocyclic pharmaceuticals or agrochemicals must use MSP to enforce strict stereochemical outcomes during carbenoid additions.

Monomer for High-Strain Ring-Opening Polymerizations

Driven by its 74.6 kcal/mol strain energy, methylenespiropentane is an ideal monomer for transition-metal-catalyzed ring-opening polymerizations. Using Pd, Ni, or Co catalysts, MSP can be polymerized to form specialized elastomers or rigid thermoplastics where the spiro-junction dictates the polymer's microstructural properties, outperforming simpler methylenecyclopropanes [1].

Synthesis of Triangulanes and Complex Spirocycles

MSP is a critical building block for the step-wise synthesis of triangulanes (polyspirocyclopropanes). Its exocyclic double bond readily undergoes Simmons-Smith or Rh-catalyzed cyclopropanation, utilizing the existing spiro-steric bulk to control the trajectory of the incoming carbene, a process that is impossible if starting from the thermal isomers 1,2- or 1,3-dimethylenecyclobutane [2].

Mechanistic Probes for Diradical Intermediates

Because MSP undergoes a well-characterized thermal rearrangement to 1,2- and 1,3-bismethylenecyclobutane at >300 °C (via a trimethylenemethane or orthogonal biradical intermediate), it is frequently procured as a highly pure benchmark substrate for physical organic chemistry studies and computational modeling of complex unimolecular reaction dynamics [3].

XLogP3

1.6

Exact Mass

80.062600255 g/mol

Monoisotopic Mass

80.062600255 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-11-2024

Explore Compound Types